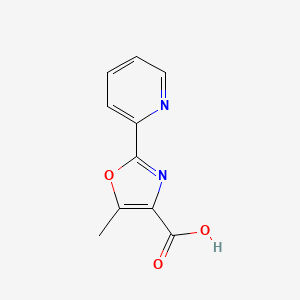

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various scientific domains .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions are usually carried out at elevated temperatures ranging from 70°C to 90°C .

Industrial Production Methods

Industrial production of this compound often employs flow synthesis techniques, which offer advantages in terms of safety and product purity. Manganese dioxide is commonly used as a heterogeneous reagent in these processes .

化学反应分析

Types of Reactions

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides.

Substitution: Substitution reactions often employ halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane.

Reduction: Hydrogen gas, metal hydrides.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which have been studied for their biological activities .

科学研究应用

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of new chemical entities.

Biology: Studied for its antimicrobial and anticancer activities.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of biofilms by Staphylococcus aureus, thereby exhibiting antimicrobial activity . It also interferes with various cellular processes, leading to its anticancer effects .

相似化合物的比较

Similar Compounds

- 2-(3´-pyridyl)-5-phenyloxazole

- 2,5-diphenyloxazole

- Macrooxazoles A–D

Uniqueness

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid stands out due to its unique combination of a pyridyl group and an oxazole ring, which imparts distinct biological activities. Its ability to inhibit biofilm formation and exhibit anticancer properties makes it a valuable compound in medicinal chemistry .

生物活性

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a five-membered oxazole ring with a methyl group at the 5-position, a pyridine moiety at the 2-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is C11H10N2O3, and it has an approximate molecular weight of 218.21 g/mol. The unique arrangement of these functional groups contributes to its significant biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as histone deacetylases (HDACs), which are involved in regulating gene expression and have implications in cancer therapy .

- Antimicrobial Activity : It exhibits effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology .

Biological Activities

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer lines, including HeLa (cervical cancer) and A549 (lung cancer). The observed IC50 values were notably lower than those of standard chemotherapeutics, indicating a strong potential for development as an anticancer agent .

- Antimicrobial Effectiveness : A study evaluated the compound's effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, supporting its use as a potential antimicrobial treatment.

- Immunomodulatory Effects : Research into the immunomodulatory properties revealed that the compound could enhance T-cell proliferation while suppressing excessive inflammatory responses in vitro, suggesting its utility in autoimmune conditions or as an adjunct therapy in cancer immunotherapy .

Future Directions

Further research is necessary to fully elucidate the mechanisms behind the biological activities of this compound. Potential areas for future investigation include:

- Structural Modifications : Exploring derivatives with altered functional groups may enhance potency or selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy.

- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapy agents to improve treatment outcomes.

属性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC 名称 |

5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) |

InChI 键 |

ANVQCQQOAOTWGX-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。